無水オフィオボリンA

概要

説明

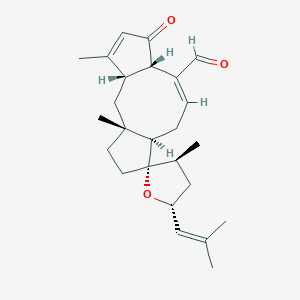

Anhydroophiobolin A is a naturally occurring sesterterpenoid compound, known for its potent biological activities. It is a derivative of ophiobolin A and is produced by various species of the genus Bipolaris. This compound has garnered significant attention due to its broad spectrum of biological activities, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal properties .

科学的研究の応用

Anhydroophiobolin A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the chemical behavior of sesterterpenoids.

Biology: Its potent biological activities make it a valuable tool for studying cellular processes and interactions.

Industry: Its herbicidal properties are explored for agricultural applications to control weed growth.

作用機序

Target of Action

Anhydroophiobolin A is a potent inhibitor of photosynthesis . It primarily targets the photosynthetic processes in organisms such as chlorella and spinach . Photosynthesis is a crucial biological process that converts light energy into chemical energy, providing the energy necessary for plant growth and development.

Biochemical Pathways

The primary biochemical pathway affected by Anhydroophiobolin A is photosynthesis . By inhibiting photosynthesis, Anhydroophiobolin A disrupts the conversion of light energy into chemical energy, affecting the downstream processes that rely on this energy, such as plant growth and development.

Result of Action

The primary result of Anhydroophiobolin A’s action is the inhibition of photosynthesis . This leads to a decrease in the production of chemical energy, which can affect the growth and development of the organism. In some cases, it can cause symptoms such as brown spots in plants .

Action Environment

The action of Anhydroophiobolin A can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as light intensity and temperature could potentially influence the efficacy of Anhydroophiobolin A’s photosynthesis-inhibiting action.

生化学分析

Biochemical Properties

Anhydroophiobolin A is a potent inhibitor of photosynthesis, with IC50s of 77 and 14 mM in the photosynthesis of chlorella and spinach, respectively . It is an analog of Ophiobolin A

Cellular Effects

Anhydroophiobolin A has been found to be cytotoxic to HepG2 and K562 cancer cells . It induces apoptotic cell death in the L1210 cell line . It also inhibits calmodulin-activated cyclic nucleotide phosphodiesterase through interaction with the ε-amino lysine group of calmodulin and the aldehyde function of Anhydroophiobolin A .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that it is a potent inhibitor of photosynthesis

Transport and Distribution

It is known that the intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .

準備方法

Synthetic Routes and Reaction Conditions: Anhydroophiobolin A can be synthesized through the dehydration of ophiobolin A. The process involves heating ophiobolin A in a mixture of dimethyl sulfoxide and water, which results in the formation of anhydroophiobolin A . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of anhydroophiobolin A involves the fermentation of Bipolaris species. The fermentation broth is then extracted and purified to isolate anhydroophiobolin A. This method leverages the natural biosynthetic pathways of the fungi to produce the compound in significant quantities .

化学反応の分析

Types of Reactions: Anhydroophiobolin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of anhydroophiobolin A, each with unique biological activities .

類似化合物との比較

Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.

6-epiophiobolin A: An epimer of ophiobolin A with similar biological activities.

Anhydro-6-epiophiobolin A: Another derivative with unique properties

Uniqueness: Anhydroophiobolin A is unique due to its broad spectrum of biological activities and its potent inhibition of photosynthesis. Its structural modifications compared to ophiobolin A and its derivatives result in distinct biological properties, making it a valuable compound for various research applications .

特性

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-CWPAWFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anhydroophiobolin A and what is its origin?

A1: Anhydroophiobolin A is a phytotoxic sesterterpenoid produced by certain fungal species, notably those belonging to the Bipolaris and Helminthosporium genera. [, , , ] These fungi are often pathogenic to various plants, including economically important crops like rice and grasses. [, , , ]

Q2: How does Anhydroophiobolin A impact plants?

A2: Anhydroophiobolin A exhibits non-selective phytotoxicity, affecting both host and non-host plant species. [] Its primary mode of action is the inhibition of root elongation, ultimately hindering plant growth and development. [, ] One study found Anhydroophiobolin A to be the primary phytotoxin produced by Bipolaris setariae NY1 strain. [, ]

Q3: Are there other ophiobolins produced by these fungi, and do they share similar effects?

A3: Yes, fungi like Bipolaris oryzae and Helminthosporium gramineum produce a range of ophiobolins, including Ophiobolin A, 6-epiophiobolin A, 6-epianhydroophiobolin A, and Ophiobolin B. [, , ] These compounds also demonstrate phytotoxic effects, with varying levels of potency. [, ] For instance, Ophiobolin A is generally more toxic than Anhydroophiobolin A. []

Q4: Is there any structural difference between Anhydroophiobolin A and other related ophiobolins that might explain the difference in their activity?

A4: Yes, the structure of Anhydroophiobolin A differs from some other ophiobolins due to dehydration at the 3,4 position. [, ] For instance, while Anhydroophiobolin A is a 3,4-dehydrated derivative of Ophiobolin A, the compound 6-epianhydroophiobolin A is a 3,4-dehydrated derivative of 6-epiophiobolin A. [, ] Interestingly, a study found that A-series ophiobolins, excluding 3-anhydroophiobolin A, showed stronger phytotoxic activity compared to 3-anhydroophiobolin A, Ophiobolin B, and Ophiobolin I. [] This suggests that the presence of the 3-hydroxy group might play a role in the phytotoxicity of these compounds.

Q5: Has there been any research on the microbial metabolism of Anhydroophiobolin A?

A6: Yes, research has shown that microorganisms can metabolize ophiobolins. For instance, Polyangium cellulosum transforms Ophiobolin A into new metabolites. [] This finding highlights the possibility of discovering novel bioactive compounds through microbial transformation of existing ophiobolins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)